Cas no 941877-37-8 (4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide)

4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide 化学的及び物理的性質
名前と識別子
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- F3222-1271
- AKOS002058827
- 4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- 941877-37-8
- 4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide
- HMS1892F15
- G629-0027
- 4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
- NCGC00132463-01
- 4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide
-
- インチ: 1S/C21H22N4O3S/c1-2-11-23-19(27)15-9-7-14(8-10-15)12-25-20(28)16-5-3-4-6-17(16)24-21(25)29-13-18(22)26/h3-10H,2,11-13H2,1H3,(H2,22,26)(H,23,27)
- InChIKey: TXVDFPMCQNHORE-UHFFFAOYSA-N
- SMILES: S(CC(N)=O)C1=NC2C=CC=CC=2C(N1CC1C=CC(C(NCCC)=O)=CC=1)=O
計算された属性
- 精确分子量: 410.14126175g/mol
- 同位素质量: 410.14126175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 8
- 複雑さ: 646
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- XLogP3: 2.4
4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-1271-25mg |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3222-1271-20mg |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3222-1271-30mg |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 30mg |
$119.0 | 2023-04-27 | |
Life Chemicals | F3222-1271-40mg |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3222-1271-50mg |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
Life Chemicals | F3222-1271-10μmol |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-1271-5mg |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-1271-10mg |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-1271-75mg |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 75mg |
$208.0 | 2023-04-27 | |
Life Chemicals | F3222-1271-15mg |
4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide |
941877-37-8 | 90%+ | 15mg |
$89.0 | 2023-04-27 |
4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide 関連文献
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1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
4-({2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamideに関する追加情報
4-({2-(Carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide: A Comprehensive Overview
The compound with CAS No 941877-37-8, known as 4-{[2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of quinazoline, a heterocyclic aromatic compound with a long history of use in pharmaceuticals and agrochemicals. The quinazoline core in this molecule is further modified with a carbamoylmethylsulfanyl group and an N-propylbenzamide substituent, which significantly influences its chemical properties and biological activity.
Recent studies have highlighted the importance of quinazoline derivatives in drug discovery, particularly in the development of anticancer agents. The sulfanyl group attached to the quinazoline ring is known to enhance the molecule's stability and bioavailability, making it a promising candidate for therapeutic applications. Additionally, the N-propylbenzamide substituent introduces hydrophobicity into the molecule, which can improve its ability to cross cellular membranes and interact with target proteins.
One of the most exciting developments involving this compound is its potential role in targeting specific enzymes involved in cancer progression. Researchers have reported that 4-{[2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide exhibits selective inhibition of certain kinases, which are critical for cell proliferation and survival. This selectivity is attributed to the precise arrangement of functional groups within the molecule, which allows it to bind effectively to its target without affecting other cellular processes.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the quinazoline ring, followed by the introduction of the sulfanyl and benzamide groups. Recent advancements in catalytic asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric purity, which is essential for studying its stereochemical effects on biological activity.
In terms of applications beyond pharmaceuticals, this compound has shown promise in materials science as well. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics. The quinazoline core contributes to its high electron mobility, while the substituents modulate its optical properties, making it suitable for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Another area of active research is the investigation of this compound's environmental impact and biodegradability. As concerns about chemical pollution grow, understanding how such molecules interact with ecosystems becomes increasingly important. Preliminary studies suggest that 4-{[2-(carbamoylmethyl)sulfanyl-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide undergoes rapid degradation under aerobic conditions, reducing its potential ecological footprint.
Looking ahead, the future of this compound lies in its ability to bridge multiple disciplines—pharmacology, materials science, and environmental chemistry. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new functionalities and applications for this versatile molecule. As research continues to uncover its full potential, CAS No 941877-37-8 stands as a testament to the power of chemical innovation in addressing global challenges.
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